Phosphorodihydrazidothioic azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodihydrazidothioic azide is a unique organophosphorus compound characterized by the presence of azide and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodihydrazidothioic azide can be synthesized through several methods. One common approach involves the reaction of phosphorodihydrazidothioic acid with sodium azide under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) and is carried out at room temperature to avoid decomposition .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful handling of azides due to their explosive nature. Safety measures such as blast shields and proper waste disposal protocols are essential .
Chemical Reactions Analysis
Types of Reactions
Phosphorodihydrazidothioic azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The compound can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper (I) salts as catalysts in the presence of alkynes.
Major Products
Primary Amines: Formed through reduction reactions.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Phosphorodihydrazidothioic azide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phosphorodihydrazidothioic azide involves its ability to act as a nucleophile in substitution reactions and as a reactant in cycloaddition reactions. The azide group can form stable intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Phosphorodihydrazidothioic azide can be compared with other azide-containing compounds such as:
Sodium Azide (NaN3): Commonly used in nucleophilic substitution reactions.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy.
Diazo Compounds: Similar in reactivity but with broader applications in chemical biology.
This compound is unique due to its dual functionality, combining both azide and hydrazide groups, which allows for a wider range of chemical transformations and applications.
Properties
CAS No. |
159100-40-0 |
---|---|
Molecular Formula |
H6N7PS |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
[azido(hydrazinyl)phosphinothioyl]hydrazine |
InChI |
InChI=1S/H6N7PS/c1-4-7-8(9,5-2)6-3/h2-3H2,(H2,5,6,9) |
InChI Key |
PNRZLAKYEZQBLR-UHFFFAOYSA-N |
Canonical SMILES |
NNP(=S)(NN)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.